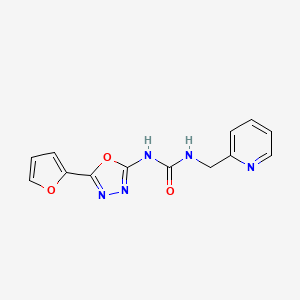
NK-252
Descripción general
Descripción
NK-252 is a chemical compound known for its potential as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2). This compound has shown significant promise in activating Nrf2, which plays a crucial role in the cellular defense against oxidative stress by stimulating the expression of various antioxidant-associated genes .
Métodos De Preparación
The synthesis of NK-252 involves several steps, starting with the preparation of the core structure, which includes a furan ring and an oxadiazole ring. The synthetic route typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the furan and oxadiazole rings: This step involves the formation of a urea linkage between the two rings, typically using reagents like isocyanates or carbodiimides
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
NK-252 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may also exhibit unique properties.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while substitution reactions may yield halogenated or alkylated products.
Aplicaciones Científicas De Investigación
NK-252 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the activation of Nrf2 and its effects on oxidative stress and cellular defense mechanisms.
Biology: In biological research, this compound is used to investigate the role of Nrf2 in various cellular processes, including apoptosis, autophagy, and inflammation.
Medicine: This compound has potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as nonalcoholic steatohepatitis (NASH), cancer, and neurodegenerative diseases
Industry: This compound is used in the development of new drugs and therapeutic agents that target the Nrf2 pathway
Mecanismo De Acción
NK-252 exerts its effects by activating the Nrf2 pathway. The mechanism involves the interaction of this compound with the kelch-like ECH-associated protein 1 (Keap1), which normally inhibits Nrf2. By binding to Keap1, this compound releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant-associated genes . This activation leads to increased cellular defense against oxidative stress and reduced progression of diseases like NASH .
Comparación Con Compuestos Similares
NK-252 is unique in its high potency and specificity as an Nrf2 activator. Similar compounds include:
Oltipraz (OPZ): Another Nrf2 activator, but this compound has shown greater Nrf2-activating potential and a unique mechanism of action.
Bardoxolone methyl: A synthetic triterpenoid that also activates Nrf2 and inhibits the NF-κB pathway.
This compound stands out due to its specific interaction with the Nrf2-binding site of Keap1, making it more potent than other Nrf2 activators .
Propiedades
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSCFQXZZNCDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020703 | |
| Record name | NK-252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414963-82-8 | |
| Record name | NK-252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1414963-82-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NK-252 exert its therapeutic effect in the context of NASH?
A1: this compound functions as an activator of the Nrf2 pathway. Nrf2 (nuclear factor-erythroid-2-related factor 2) is a transcription factor that regulates the expression of antioxidant genes, offering protection against oxidative stress. In NASH, oxidative stress contributes significantly to liver cell damage and disease progression.
Q2: What makes this compound a more potent Nrf2 activator compared to other agents like oltipraz?
A: this compound exhibits superior Nrf2 activation compared to oltipraz due to its unique mechanism of action. While both compounds activate the Nrf2 pathway, they do so through different mechanisms. Oltipraz is a thiol-reactive agent, meaning it interacts with cysteine residues in Keap1. In contrast, this compound directly binds to the Nrf2-binding domain of Keap1, preventing the interaction between Nrf2 and Keap1 []. This direct binding mechanism allows this compound to achieve a more potent and potentially more sustained activation of the Nrf2 pathway, leading to enhanced antioxidant defense and therapeutic benefits.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

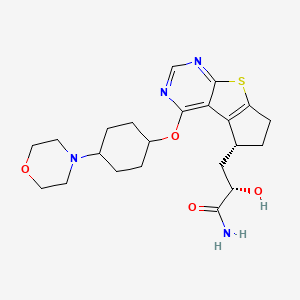
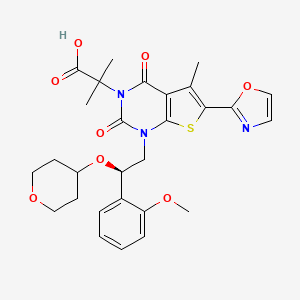
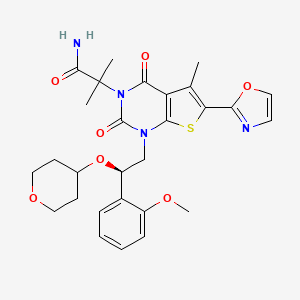
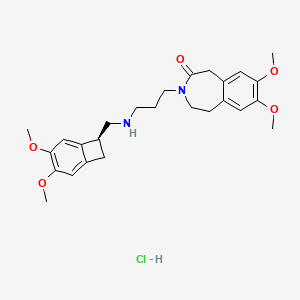
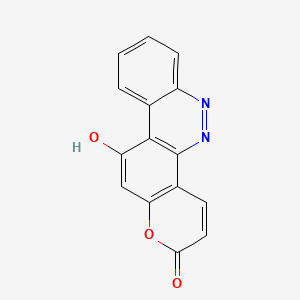
![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
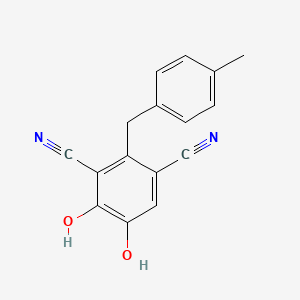
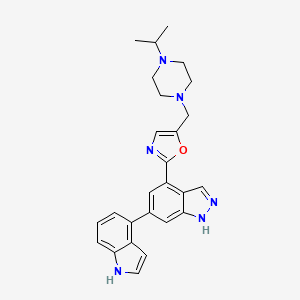
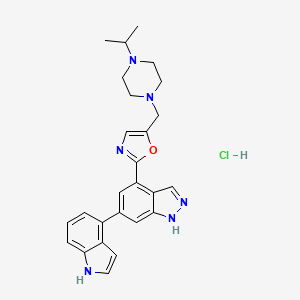
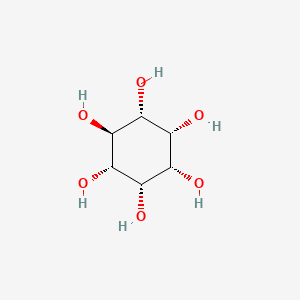
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)
